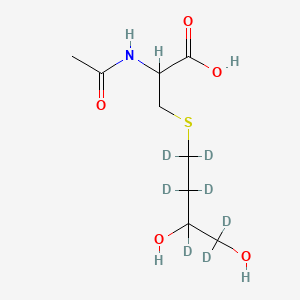
N-Acetyl-S-(3,4-dihydroxybutyl)-L-cysteine-D7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl-S-(3,4-dihydroxybutyl)-L-cysteine-D7 is a versatile amino acid derivative. It has garnered significant interest in scientific research due to its antioxidant, anti-inflammatory, and neuroprotective properties . This compound is often used in laboratory settings to investigate its impact on various biochemical and physiological processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of acetic anhydride as the acetylating agent and a suitable base such as sodium hydroxide to facilitate the reaction . The reaction is carried out under controlled temperature and pH conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of N-Acetyl-S-(3,4-dihydroxybutyl)-L-cysteine-D7 follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to maximize efficiency and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
N-Acetyl-S-(3,4-dihydroxybutyl)-L-cysteine-D7 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to oxidize the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions are carried out using reagents like alkyl halides or sulfonates under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Aplicaciones Científicas De Investigación
N-Acetyl-S-(3,4-dihydroxybutyl)-L-cysteine-D7 has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of N-Acetyl-S-(3,4-dihydroxybutyl)-L-cysteine-D7 involves its interaction with various molecular targets and pathways. It exerts its effects primarily through:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress in cells.
Anti-inflammatory Effects: Modulating inflammatory pathways and reducing the production of pro-inflammatory cytokines.
Neuroprotection: Protecting neurons from damage and promoting neuronal survival through various signaling pathways.
Comparación Con Compuestos Similares
N-Acetyl-S-(3,4-dihydroxybutyl)-L-cysteine-D7 is unique compared to other similar compounds due to its specific structural features and properties. Similar compounds include:
N-Acetyl-L-cysteine: Known for its antioxidant properties but lacks the 3,4-dihydroxybutyl group, which enhances the neuroprotective effects.
S-(3,4-Dihydroxybutyl)-L-cysteine: Similar structure but without the acetyl group, resulting in different chemical and biological properties.
This compound stands out due to its combined antioxidant, anti-inflammatory, and neuroprotective effects, making it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C9H17NO5S |
|---|---|
Peso molecular |
258.35 g/mol |
Nombre IUPAC |
2-acetamido-3-(1,1,2,2,3,4,4-heptadeuterio-3,4-dihydroxybutyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C9H17NO5S/c1-6(12)10-8(9(14)15)5-16-3-2-7(13)4-11/h7-8,11,13H,2-5H2,1H3,(H,10,12)(H,14,15)/i2D2,3D2,4D2,7D |
Clave InChI |
VGJNEDFZFZCLSX-MSLAKWIASA-N |
SMILES isomérico |
[2H]C([2H])(C([2H])([2H])SCC(C(=O)O)NC(=O)C)C([2H])(C([2H])([2H])O)O |
SMILES canónico |
CC(=O)NC(CSCCC(CO)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3Z)-3-{[3,5-dimethyl-4-(pyrrolidine-1-carbonyl)-1H-pyrrol-2-yl]methylidene}-5-fluoro-2,3-dihydro-1H-indol-2-one](/img/structure/B14776015.png)

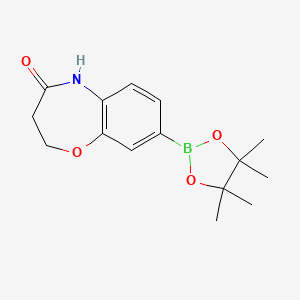
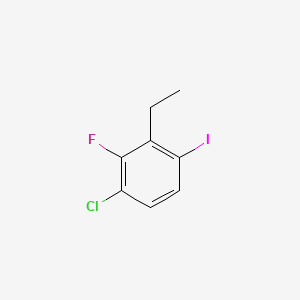
![Ethyl 6-amino-4'-chloro-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14776036.png)
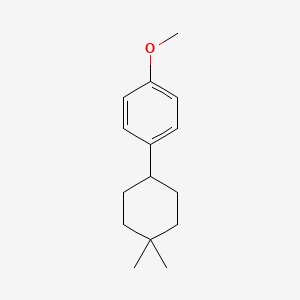
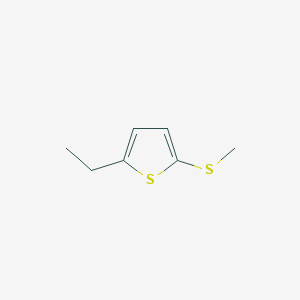
![9-(Bicyclo[1.1.1]Pentan-1-yl)-2,6-dichloro-9H-purine](/img/structure/B14776048.png)

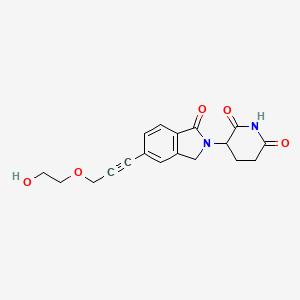
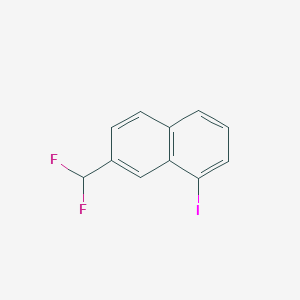
![tert-butyl N-[[1-(2-aminopropanoyl)piperidin-3-yl]methyl]carbamate](/img/structure/B14776060.png)
![2-amino-N-[(2,5-dichlorophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B14776078.png)

